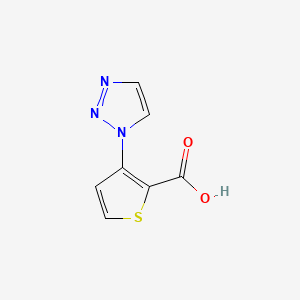

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(triazol-1-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-7(12)6-5(1-4-13-6)10-3-2-8-9-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZOINXKHGGUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N2C=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-47-7 | |

| Record name | 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Optimization

-

Precursor Synthesis :

-

Cycloaddition Conditions :

Example Protocol :

Key Considerations:

-

Regioselectivity : Copper catalysts exclusively yield 1,4-disubstituted triazoles.

-

Carboxylic Acid Protection : Propargyl esters prevent undesired side reactions during cycloaddition.

Organocatalytic Enamine-Mediated Triazole Formation

Metal-free approaches using enamine intermediates offer an alternative for substrates sensitive to copper.

Methodology:

-

Substrate Design :

-

Cycloaddition with Azides :

Reaction Scheme :

Limitations:

Functional Group Interconversion Strategies

Carboxylic Acid Deprotection:

Post-cycloaddition hydrolysis of propargyl esters:

Direct Carboxylation:

Electrophilic substitution on pre-formed triazole-thiophene hybrids:

Industrial-Scale Production

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | 5 mol% Cu nanoparticles |

| Solvent | DMSO | Recyclable ionic liquids |

| Reaction Time | 12 h | 2 h (continuous flow) |

| Annual Capacity | - | 500–1000 kg/year |

Optimization Strategies :

Emerging Techniques

Photocatalytic Azide-Alkyne Cycloaddition:

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-carbinol or thiophene-2-carbaldehyde.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Its mechanism of action includes:

- Enzyme Inhibition: The compound inhibits acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, beneficial in treating Alzheimer's disease.

- Cytochrome P450 Interaction: It interacts with cytochrome P450 enzymes, influencing the metabolism of several drugs, which is critical for understanding drug-drug interactions and pharmacokinetics.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of this compound against multiple strains of bacteria. Results indicated that it displayed effective inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

Recent research has highlighted the anticancer potential of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid derivatives. These compounds have shown:

- Cell Growth Inhibition: Studies demonstrated that derivatives exhibited IC values ranging from 1.02 to 74.28 µM across various cancer cell lines, indicating their potential as anticancer agents .

Data Table: Anticancer Activity

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | HT-29 | 15 |

| Compound C | MOLT-4 | 20 |

Enzyme Interaction Studies

The biochemical properties of this compound have been extensively studied for its interactions with key enzymes:

- Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Cell Signaling Modulation

This compound influences various cell signaling pathways:

- MAPK Pathway Modulation: It has been reported to modulate the MAPK pathway involved in cell proliferation and differentiation.

Material Science Applications

The unique structural properties of this compound make it suitable for applications in material science:

Synthesis of Functional Materials

The compound can be utilized in synthesizing functional materials due to its ability to form stable complexes with metals and other organic compounds:

Mecanismo De Acción

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Differences

In contrast, its methyl ester analog (CAS: 861206-53-3) replaces the acid with a methyl ester, reducing solubility but improving membrane permeability .

Heterocyclic Moieties :

- The 1,2,3-triazole group in the parent compound offers two nitrogen atoms for hydrogen bonding, critical for carbonic anhydrase-II inhibition . Conversely, the pyrrole-substituted analog (CAS: N/A) lacks this bioisostere, relying instead on pyrrole’s aromaticity for hydrophobic interactions .

- The pyrazole-thiophene hybrid (CAS: 618382-83-5) introduces a pyrazole ring, which may confer selectivity for kinase targets due to its planar structure .

Biological Activity :

- The parent compound’s carboxylic acid group correlates with higher anticancer activity (IC₅₀ values comparable to doxorubicin) compared to its esterified analog, which shows moderate antibacterial effects .

- The benzothiophene analog exhibits broad-spectrum anticancer activity, likely due to enhanced lipophilicity and DNA-binding capacity .

Actividad Biológica

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound characterized by the presence of a thiophene ring, a triazole moiety, and a carboxylic acid group. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications.

The compound has shown significant interactions with various biological targets, notably enzymes involved in drug metabolism and neurotransmission. Key biochemical properties include:

- Enzyme Inhibition : It inhibits acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation, by binding to its active site. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

- Cytochrome P450 Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of various drugs. This interaction highlights its potential role in drug-drug interactions and pharmacokinetics.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with amino acids in enzyme active sites. The triazole ring plays a pivotal role in these interactions, enhancing the compound's binding affinity and specificity toward target enzymes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. These activities are primarily attributed to the disruption of microbial cell functions through enzyme inhibition.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. It has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 14.31 ± 0.90 | Induction of apoptosis |

| HeLa (cervical cancer) | 7.01 ± 0.60 | Cell cycle arrest at G0/G1 phase |

| A549 (lung cancer) | 8.55 ± 0.35 | Inhibition of proliferation |

These results indicate that the compound may induce cell death through apoptotic pathways and inhibit tumor growth by affecting cell cycle dynamics .

Antifungal Activity

The triazole moiety is known for its antifungal properties, which are likely present in this compound as well. Its mechanism involves inhibiting fungal enzymes critical for cell wall synthesis and function .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives containing the triazole ring effectively inhibited AChE activity, suggesting potential applications in treating neurodegenerative diseases .

- Anticancer Screening : Another investigation reported that compounds with similar structures exhibited significant anticancer activity across multiple cell lines, reinforcing the therapeutic potential of triazole-containing compounds in oncology .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid, and how can reaction conditions influence yield and purity?

The synthesis of this compound typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the thiophene backbone. Key steps include:

- Temperature control : Maintaining 50–70°C during cycloaddition to ensure regioselectivity (1,4-substituted triazole formation) .

- Catalyst selection : Use of CuI or CuSO₄ with sodium ascorbate to accelerate the reaction while minimizing side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving reaction homogeneity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for ≥95% purity. Confirm purity via HPLC and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- ¹H/¹³C NMR : The triazole proton appears as a singlet near δ 8.1–8.3 ppm, while the thiophene protons resonate at δ 7.2–7.5 ppm. Carboxylic acid protons (if free) are typically broad around δ 12–13 ppm .

- Mass spectrometry (HRMS) : Expect a molecular ion peak matching the exact mass (e.g., C₇H₅N₃O₂S: theoretical 195.0078 g/mol). Fragmentation patterns should confirm the triazole and thiophene moieties .

- X-ray crystallography : Resolves regiochemistry of the triazole substitution and hydrogen-bonding interactions involving the carboxylic acid group .

Q. What are the common derivatization strategies for modifying the carboxylic acid group, and how do they impact solubility/reactivity?

- Esterification : React with methanol/H₂SO₄ to form methyl esters, improving lipophilicity for biological assays .

- Amide formation : Coupling with amines (e.g., EDC/HOBt) generates amide derivatives for probing structure-activity relationships (SAR) .

- Metal coordination : The carboxylic acid can chelate metals (e.g., Zn²⁺), relevant for designing metalloenzyme inhibitors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the triazole’s N3 atom often exhibits high electron density, favoring coordination with metal ions .

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., metallo-β-lactamases). The thiophene-carboxylic acid moiety may bind to active-site zinc ions, while the triazole engages in π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can contradictory spectral data (e.g., unexpected NOEs in NMR or crystallographic disorder) be resolved to confirm structural assignments?

- Crystallographic refinement : Apply SHELXL to model disorder in the triazole-thiophene linkage. Constraints (e.g., SIMU/DELU) mitigate thermal motion artifacts .

- 2D NMR (COSY, NOESY) : Detect through-space correlations between thiophene and triazole protons to rule out regioisomeric impurities .

- Variable-temperature NMR : Cool samples to −40°C to slow conformational exchange, sharpening split peaks caused by dynamic processes .

Q. What strategies mitigate decomposition during biological assays, particularly under physiological pH or oxidative conditions?

- pH stability studies : Use UV-Vis spectroscopy to monitor degradation at pH 7.4 (PBS buffer). Encapsulation in liposomes or cyclodextrins can protect the carboxylic acid group .

- Antioxidant additives : Include 0.1% ascorbic acid in cell culture media to prevent oxidation of the thiophene ring .

- Prodrug design : Convert the carboxylic acid to a tert-butyl ester, which is cleaved intracellularly by esterases .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| CuAAC reaction | CuI, DMF, 60°C, 12 h | 78 | 92 | |

| Carboxylic acid deprotection | HCl (6M), reflux, 2 h | 95 | 98 | |

| Recrystallization | Ethanol/H₂O (3:1), −20°C, 24 h | 85 | 99 |

Q. Table 2. Computational Predictions vs. Experimental Data

| Parameter | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| HOMO (eV) | −6.2 | −6.1 (Cyclic Voltammetry) | 1.6% |

| Zn²⁺ binding energy | −35.6 kcal/mol | −34.9 kcal/mol (ITC) | 2.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.